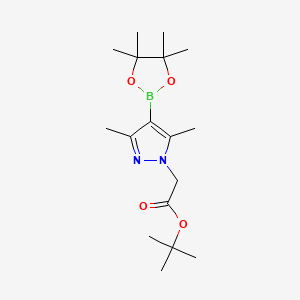![molecular formula C14H16F4N2O3 B1402479 Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt CAS No. 1361115-67-4](/img/structure/B1402479.png)
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt
Vue d'ensemble
Description
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C14H16F4N2O3 and its molecular weight is 336.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformation
Azetidine-3-carboxylic acid derivatives exhibit versatility in organic synthesis. For example, Povidaichyk et al. (2020) described the synthesis of propargyl trifluoroacetic acid amide and explored its interaction with bromine, highlighting the potential for forming a variety of heterocyclic compounds including azetidines (Povidaichyk et al., 2020). Similarly, the work by Patel, Malik, and Bhatt (2009) on synthesizing novel Biphenyl 4-Carboxylic Acid derivatives demonstrates the synthesis of complex molecules involving azetidine rings (Patel, Malik, & Bhatt, 2009).
Peptide Mimetics and Medicinal Chemistry
Azetidine derivatives are significant in medicinal chemistry, particularly as peptide mimetics. Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid analogs, which are tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). In 2015, Roy et al. utilized trifluoroacetic acid to promote multicomponent coupling, including azetidines, to produce medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Synthesis of Enantiopure Amino Acids
Enders and Gries (2005) reported a versatile asymmetric synthesis of azetidine-type amino acids, demonstrating their importance in producing enantiopure compounds for medicinal applications (Enders & Gries, 2005).
Role in Pathogenesis and Toxicity
Azetidine derivatives can also be significant in understanding pathogenesis and toxicity. For instance, Liu et al. (2015) explored the synthesis of 3-fluoro-Aze amino acids and their potential role in inhibiting pancreatic cancer cell growth (Liu et al., 2015). Additionally, Rubenstein et al. (2006) identified azetidine-2-carboxylic acid in garden beets, discussing its misincorporation into proteins and the associated toxic effects (Rubenstein et al., 2006).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.C2HF3O2/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;3-2(4,5)1(6)7/h1-4,10,14H,5-8H2,(H,15,16);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZYLVQLFWZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)


![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)
